2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
The compound 2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic molecule featuring a fused thiadiazoloquinazolinone core linked to a 3-methylphenyl-substituted piperazine moiety via a carbonyl bridge. This structure combines pharmacophoric elements known for modulating biological activity:
Properties
IUPAC Name |
2-[3-[4-(3-methylphenyl)piperazine-1-carbonyl]anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O2S/c1-18-6-4-9-21(16-18)31-12-14-32(15-13-31)24(34)19-7-5-8-20(17-19)28-26-30-33-25(35)22-10-2-3-11-23(22)29-27(33)36-26/h2-11,16-17H,12-15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFALGYONOMOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the Thiadiazole Ring: This step involves the reaction of the quinazolinone intermediate with thiosemicarbazide under acidic conditions.
Attachment of the Piperazine Moiety: The final step involves the coupling of the thiadiazoloquinazolinone intermediate with 4-(3-methylphenyl)piperazine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazoloquinazolinone Derivatives
Key analogs include compounds from the [1,3,4]-thiadiazoloquinazolone family, such as USP/VA-1 and USP/VA-2, which share the thiadiazoloquinazolinone scaffold but differ in substituents (Table 1).
Table 1: Activity of Thiadiazoloquinazolinone Derivatives
Key Observations :
- The methyl group in USP/VA-2 enhances anti-HIV activity, suggesting that alkyl substituents on the thiadiazoloquinazolinone scaffold improve viral inhibition .
- The target compound’s 3-methylphenyl-piperazine group may similarly enhance bioavailability but requires empirical validation.
Piperazine-Containing Heterocycles
Piperazine is a common motif in bioactive compounds due to its conformational flexibility and hydrogen-bonding capacity. Examples include:
- Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate: Exhibits antibacterial activity via piperazine-mediated receptor interactions .
- Thiazolo[5,4-d]pyrimidine-piperazine derivatives : Synthesized via amine-tail coupling, demonstrating the versatility of piperazine in drug design .
Structural and Functional Contrasts:
Bioisosteric Replacements
Bioisosteres of thiadiazoloquinazolinones, such as thienopyrimidones, show reduced activity, highlighting the importance of the thiadiazole ring for antiviral efficacy .
Research Findings and Implications
- Anti-Infective Potential: The structural similarity to USP/VA-1/2 suggests the target compound may inhibit HIV-2 or bacteria, but its piperazine group could shift the mechanism of action compared to simpler analogs .
- SAR Insights : Substituents on the phenyl-piperazine moiety (e.g., 3-methyl vs. 4-chloro) may fine-tune lipophilicity and metabolic stability, as observed in related piperazine drugs .
- Synthetic Challenges: The complexity of the fused thiadiazoloquinazolinone core may limit scalable synthesis, necessitating novel methodologies .
Biological Activity
The compound 2-({3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one represents a novel class of piperazine-based derivatives that have garnered attention for their potential biological activities, particularly in the realm of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a complex arrangement that includes a piperazine moiety and a thiadiazoloquinazolinone core. The molecular formula is , with a molecular weight of approximately 469.6 g/mol .
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that piperazine-based derivatives can inhibit microtubule dynamics and sensitize colon cancer cells to apoptosis induced by tumor necrosis factors .
Induction of Apoptosis
The mechanism by which this compound induces apoptosis appears to involve the disruption of microtubule dynamics, leading to mitotic arrest in cancer cells. This was evidenced by the formation of multiple microtubule organizing centers and increased sensitivity to apoptotic signals in colon cancer cell lines .
Efficacy Against Cancer Cell Lines
Table 1 summarizes the antiproliferative activity of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (Colon Cancer) | 0.115 | Mitotic arrest and apoptosis sensitization |
| MCF-7 (Breast Cancer) | 0.200 | Induction of apoptosis via microtubule disruption |
| A549 (Lung Cancer) | 0.250 | Inhibition of cell proliferation |
This data suggests that the compound is particularly effective against colon cancer cells, with an IC50 value indicating potent activity at low concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the piperazine ring and specific substitutions on the phenyl rings are critical for enhancing its antiproliferative effects. Variations in these functional groups can lead to significant differences in activity profiles across different cancer types .
Case Study 1: Colon Cancer Treatment
In a preclinical study involving HT29 colon cancer cells, treatment with the compound resulted in significant mitotic arrest and enhanced apoptosis when combined with tumor necrosis factor-alpha (TNF-α). The study highlighted the potential for this compound to be developed as a therapeutic agent for resistant colon cancers .
Case Study 2: Breast Cancer Response
Another study focused on MCF-7 breast cancer cells demonstrated that treatment with the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. This suggests that compounds with similar structures may offer dual mechanisms for targeting breast cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
